Sulfogaiacol (CAS 7134-11-4), commonly formulated as its potassium salt (potassium guaiacolsulfonate), is a sulfonated derivative of guaiacol widely utilized as a pharmaceutical expectorant and mucolytic agent. By introducing a sulfonate group to the guaiacol core, this compound transforms a volatile, irritating phenolic liquid into a highly water-soluble, stable, and odorless crystalline powder[1]. In industrial procurement, sulfogaiacol is prioritized over raw guaiacol for its superior processability in solid and liquid dosage forms, its predictable thermal behavior as a stable hemihydrate, and its enhanced mucosal tolerability, making it a critical active pharmaceutical ingredient (API) for respiratory formulations [2].
Attempting to substitute sulfogaiacol with its parent compound, guaiacol, or uncharacterized isomeric mixtures of guaiacolsulfonates introduces severe formulation and quality control risks. Raw guaiacol is an oily, pungent liquid that causes mucosal irritation and requires complex handling, rendering it unsuitable for direct solid-dose manufacturing [1]. Furthermore, generic 'potassium guaiacolsulfonate' often contains variable ratios of the 4-sulfonate and 5-sulfonate isomers. Because the 4-sulfonate isomer forms a stable hemihydrate while the 5-sulfonate forms a dihydrate, varying isomeric ratios lead to unpredictable moisture content (ranging from 4.8% to 13.5%) and inconsistent thermal dehydration profiles [2]. Buyers must procure high-purity 4-sulfonate-dominant sulfogaiacol to ensure reproducible batch-to-batch weight uniformity and stability during thermal processing.
Sulfogaiacol overcomes the severe handling limitations of its parent compound. While raw guaiacol is a volatile, pungent oily liquid or low-melting solid that requires specialized containment, sulfogaiacol (as a potassium salt) is an odorless, free-flowing white crystalline powder[1]. This structural modification enables direct integration into standard dry-powder workflows, including milling, blending, and tableting.
| Evidence Dimension | Physical state and handling profile |
| Target Compound Data | Sulfogaiacol: Odorless, free-flowing crystalline powder (decomposes >240 °C) |
| Comparator Or Baseline | Guaiacol: Volatile, pungent oily liquid/low-melting solid |
| Quantified Difference | Transition from a volatile liquid to a stable, millable solid. |
| Conditions | Standard ambient pharmaceutical manufacturing conditions |
Eliminates the need for specialized liquid-handling infrastructure and enables direct formulation into tablets and dry-powder capsules.
The commercial viability of sulfogaiacol depends heavily on its isomeric purity. X-ray diffraction and thermogravimetric analyses demonstrate that the predominant 4-sulfonate isomer crystallizes as a stable hemihydrate containing approximately 4.8% water, which resists dehydration until temperatures exceed 380 K (107 °C) [1]. In contrast, the 5-sulfonate isomer forms a dihydrate containing 13.5% water [2]. Procuring a highly purified 4-sulfonate API prevents the moisture-driven weight variability and thermal degradation that plague uncharacterized isomeric mixtures during high-shear granulation or drying.
| Evidence Dimension | Hydration state and moisture content |
| Target Compound Data | Potassium guaiacol-4-sulfonate: Hemihydrate, ~4.8% water, dehydrates >107 °C |
| Comparator Or Baseline | Potassium guaiacol-5-sulfonate: Dihydrate, ~13.5% water |
| Quantified Difference | 8.7% absolute difference in bound water content; superior thermal stability for the 4-isomer. |
| Conditions | Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) |
Ensures precise active ingredient dosing by preventing unpredictable water loss during thermal processing and storage.
The sulfonation of guaiacol to produce sulfogaiacol dramatically alters its aqueous solubility profile. While guaiacol exhibits limited solubility in water and requires significant organic co-solvents for liquid formulations, potassium guaiacolsulfonate is highly soluble, dissolving in approximately 7.5 parts of water [1]. This enhanced solubility is critical for formulating high-concentration pediatric and adult expectorant syrups without the need for high concentrations of ethanol or propylene glycol.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Sulfogaiacol: Soluble in 7.5 parts water |
| Comparator Or Baseline | Guaiacol: Sparingly soluble in water, requires organic co-solvents |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the sulfonated salt. |
| Conditions | Standard aqueous dissolution at ambient temperature |
Allows manufacturers to formulate alcohol-free or low-excipient liquid respiratory medications while maintaining high API concentrations.
A primary driver for procuring sulfogaiacol over raw guaiacol is the elimination of adverse sensory and physiological effects. Guaiacol is known for its harsh, burning taste and its tendency to cause severe gastric and mucosal irritation [1]. The addition of the sulfonate group neutralizes these properties, yielding a compound with a faint, mildly bitter taste and excellent mucosal tolerability, which is essential for oral administration in sensitive patient populations [1].
| Evidence Dimension | Sensory and mucosal irritation profile |
| Target Compound Data | Sulfogaiacol: Faint bitter taste, non-irritating to mucosa |
| Comparator Or Baseline | Guaiacol: Harsh burning taste, highly irritating to gastric mucosa |
| Quantified Difference | Complete elimination of severe mucosal irritation and pungent odor. |
| Conditions | Oral administration in pharmaceutical formulations |
Directly dictates the feasibility of the compound for oral pediatric and consumer health products where patient compliance is paramount.
Leveraging its high aqueous solubility (1 part in 7.5 parts water), sulfogaiacol is the ideal API for formulating liquid respiratory medications that require high active dosing without the use of ethanol or excessive co-solvents [1].
Because it is an odorless, free-flowing crystalline powder, sulfogaiacol is perfectly suited for direct-compression tableting and dry-powder capsule filling, bypassing the complex liquid-handling required for raw guaiacol [2].
Utilizing the high-purity 4-sulfonate isomer (a stable hemihydrate up to 107 °C) ensures that the API will not release bound water during high-shear mixing or storage, making it compatible with other moisture-sensitive active ingredients in multi-symptom cold formulations [2].